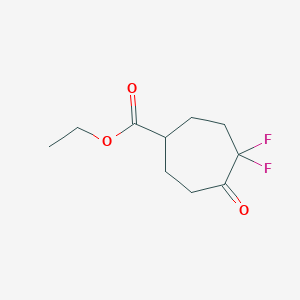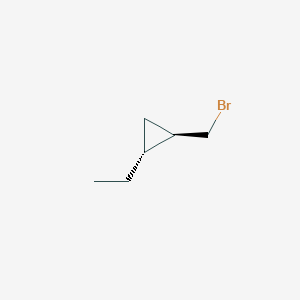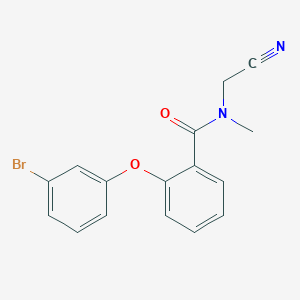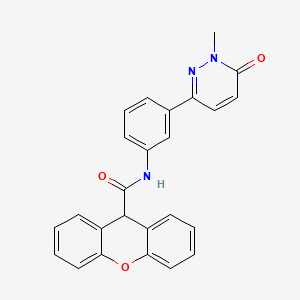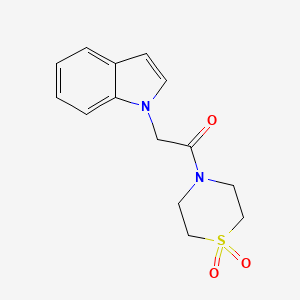
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that features a thiomorpholine ring with a dioxido substitution and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent.
Oxidation: The thiomorpholine ring is then oxidized to introduce the dioxido groups.
Indole attachment: The indole moiety is introduced via a substitution reaction, often using a halogenated precursor and a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur-containing ring.
Reduction: Reduction reactions can potentially remove the dioxido groups.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate are typical.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, potentially modulating their activity. The dioxido-thiomorpholine ring might also contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone: can be compared to other indole-containing compounds and thiomorpholine derivatives.
Indole derivatives: Such as tryptophan, serotonin, and indomethacin.
Thiomorpholine derivatives: Compounds with similar sulfur-containing rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of the indole moiety and the dioxido-thiomorpholine ring, which may confer unique biological activities and chemical properties.
Propiedades
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-14(15-7-9-20(18,19)10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJBAWEWRGMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)
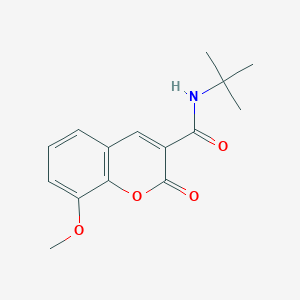
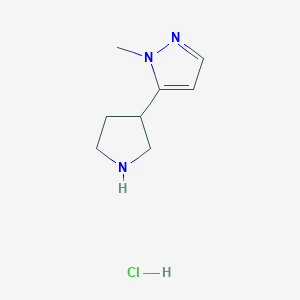
![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2654630.png)
![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)
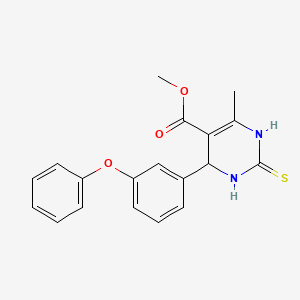
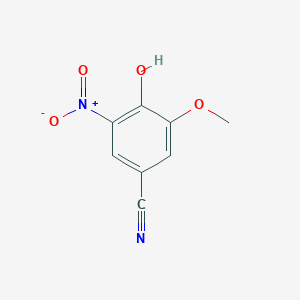
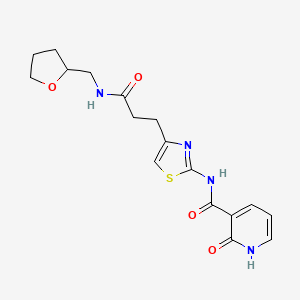
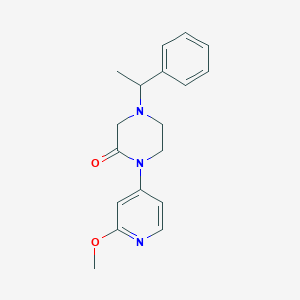
![3-[(3-Chlorophenyl)formamido]propanoic acid](/img/structure/B2654640.png)
